Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate
Overview
Description
Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate is a complex organic compound that features a pyrrolidine ring, a nitro group, and a sulfonylamino group attached to a benzene dicarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Sulfonylation: The sulfonylamino group is introduced via sulfonylation reactions, often using sulfonyl chlorides.
Esterification: The final step involves esterification to form the dimethyl ester of the benzene dicarboxylate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Oxidation of Pyrrolidine Ring: Introduction of carbonyl groups.
Substitution Reactions: Formation of various substituted derivatives.
Scientific Research Applications
Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of nitro and sulfonylamino groups on biological systems.
Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate: shares similarities with other compounds containing pyrrolidine, nitro, and sulfonylamino groups.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.
Nitro Compounds: Nitrobenzene derivatives.
Sulfonylamino Compounds: Sulfonylureas and sulfonamides.
Uniqueness
- The combination of these functional groups in a single molecule provides unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
dimethyl 5-[(3-nitro-4-pyrrolidin-1-ylphenyl)sulfonylamino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O8S/c1-30-19(24)13-9-14(20(25)31-2)11-15(10-13)21-32(28,29)16-5-6-17(18(12-16)23(26)27)22-7-3-4-8-22/h5-6,9-12,21H,3-4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUFMBYEZIINSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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